REACTION_CXSMILES
|
C1(C2C=CC=CC=2)C=CC=CC=1P(C(C)(C)C)C(C)(C)C.Br[C:23]1[CH:24]=[C:25]2[CH:31]=[CH:30][N:29]([CH2:32][O:33][CH2:34][CH2:35][Si:36]([CH3:39])([CH3:38])[CH3:37])[C:26]2=[N:27][CH:28]=1.C[C:41]([N:43](C)C)=O>[C-]#N.[Zn+2].[C-]#N.[Zn]>[CH3:37][Si:36]([CH3:39])([CH3:38])[CH2:35][CH2:34][O:33][CH2:32][N:29]1[C:26]2=[N:27][CH:28]=[C:23]([C:41]#[N:43])[CH:24]=[C:25]2[CH:31]=[CH:30]1 |f:3.4.5|
|
Name
|
|
Quantity
|
610 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)P(C(C)(C)C)C(C)(C)C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.917 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)N(C=C2)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
Zinc cyanide
|
Quantity
|
900 mg
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
67 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
by stirring for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
while degassing under ice cooling
|
Type
|
ADDITION
|
Details
|
palladium (II) trifluoroacetate (338 mg) was added
|
Type
|
STIRRING
|
Details
|
by stirring at 80° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate was added
|
Type
|
CUSTOM
|
Details
|
an insoluble substance was separated by celite filtration, and water
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
EXTRACTION
|
Details
|
followed by extraction
|
Type
|
WASH
|
Details
|
The organic layer was washed with a 3M aqueous ammonia solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine in this order and was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was then evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=0:100 to 0:100)
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1C=CC=2C1=NC=C(C2)C#N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 377 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |